3-Methylbutyl isothiocyanate

Catalog No.
S794134
CAS No.
628-03-5
M.F
C6H11NS
M. Wt
129.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbutyl isothiocyanate

CAS Number

628-03-5

Product Name

3-Methylbutyl isothiocyanate

IUPAC Name

1-isothiocyanato-3-methylbutane

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

InChI

InChI=1S/C6H11NS/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3

InChI Key

JATNWMBUDXLMEO-UHFFFAOYSA-N

SMILES

CC(C)CCN=C=S

solubility

Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

CC(C)CCN=C=S

The exact mass of the compound 1-Isothiocyanato-3-methylbutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; freely soluble in ethersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylbutyl isothiocyanate (CAS 628-03-5), commonly known as isoamyl isothiocyanate, is a branched aliphatic isothiocyanate that serves as a high-value electrophilic building block and bioactive agent. Featuring a reactive -N=C=S functional group coupled with a lipophilic isoamyl tail, this compound is heavily utilized in the synthesis of specialized thioureas, heterocyclic active pharmaceutical ingredients (APIs), and advanced agricultural formulations [1]. For industrial buyers, its primary procurement value lies in its balanced physicochemical profile: it offers the potent reactivity characteristic of isothiocyanates but with significantly lower volatility and higher hydrophobicity than common short-chain benchmarks, ensuring safer handling and superior phase partitioning in non-polar systems.

Procurement strategies that attempt to substitute 3-methylbutyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) or unbranched butyl isothiocyanate frequently encounter severe process and formulation failures. AITC is highly volatile (boiling point ~150 °C) and extremely pungent, which introduces significant evaporative losses, requires stringent vapor-control infrastructure, and causes overly rapid, phytotoxic release in agricultural applications [1]. Conversely, straight-chain aliphatic substitutes lack the specific steric bulk of the branched isoamyl group, which alters the crystallization kinetics of downstream thiourea derivatives and shifts the compound's partitioning behavior in lipid-rich matrices. Procuring the exact isoamyl structure is critical for maintaining controlled release rates and predictable solubility profiles in hydrophobic environments.

Thermal Stability and Process Handling Safety

In industrial scale-up, the volatility of isothiocyanate precursors dictates the required safety infrastructure and acceptable yield losses. 3-Methylbutyl isothiocyanate exhibits a boiling point of 183–184 °C at 760 mmHg, representing a substantial thermal stability advantage over the benchmark allyl isothiocyanate (AITC), which boils at 150–152 °C [1]. This ~32 °C elevation in boiling point drastically reduces vapor pressure at ambient processing temperatures, mitigating inhalation hazards and minimizing evaporative loss during prolonged synthetic reactions or open-bench formulation.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data183.00 to 184.00 °C
Comparator Or BaselineAllyl isothiocyanate (AITC): 150.00 to 152.00 °C
Quantified Difference~32 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces evaporative material loss and lowers the cost of vapor-control infrastructure during large-scale handling.

Lipophilicity and Organic Phase Partitioning

Formulating active agents into hydrophobic coatings or lipid-based emulsions requires precise control over the compound's partition coefficient. 3-Methylbutyl isothiocyanate possesses an estimated LogP (octanol/water) of 3.016, making it highly lipophilic[1]. In contrast, the standard AITC has a much lower LogP of approximately 1.59. This nearly two-order-of-magnitude difference in lipophilicity ensures that 3-methylbutyl isothiocyanate integrates far more stably into non-polar organic solvents, polymer matrices, and agricultural waxes without premature phase separation or aqueous leaching.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~3.016
Comparator Or BaselineAllyl isothiocyanate (AITC): LogP ~1.59
Quantified Difference+1.42 LogP units (significantly more lipophilic)
ConditionsStandard estimated octanol/water partitioning

Ensures superior solubility in non-polar reaction media and prevents phase separation in lipid-based commercial formulations.

Controlled Antimicrobial Efficacy in Postharvest Preservation

For agricultural packaging applications, active agents must suppress microbial growth without causing chemical burn or rapid depletion. Studies demonstrate that 3-methylbutyl isothiocyanate applied at low concentrations (10–50 μL/L) effectively maintains tissue integrity, inhibits browning-related enzymes (like polyphenol oxidase), and suppresses bacterial spoilage (e.g., Serratia) in postharvest Flammulina velutipes [1]. Unlike highly volatile short-chain isothiocyanates that flash off rapidly and can cause tissue damage, the isoamyl variant provides a sustained, controlled-release vapor phase that extends shelf life while preserving the physical quality of high-value crops.

Evidence DimensionPostharvest Preservation Efficacy
Target Compound DataEffective microbial and browning inhibition at 10–50 μL/L
Comparator Or BaselineHighly volatile AITC (prone to rapid evaporation and phytotoxicity)
Quantified DifferenceSustained antimicrobial action with reduced tissue damage
ConditionsVapor-phase application in sealed agricultural packaging at 6 °C

Validates the compound as a premium, controlled-release active ingredient for high-value food preservation and active packaging.

Synthesis of Sterically Hindered Thioureas and Heterocycles

Due to its branched isoamyl tail and stable boiling point, 3-methylbutyl isothiocyanate is the preferred precursor for synthesizing sterically hindered thiourea derivatives and specialized heterocyclic APIs. Its reduced volatility compared to allyl isothiocyanate allows for safer, higher-yielding reactions at elevated temperatures in non-polar solvents [1].

Active Agricultural Packaging and Postharvest Treatments

The compound's proven ability to inhibit polyphenol oxidase and suppress bacterial growth at low vapor concentrations (10–50 μL/L) makes it an ideal active ingredient for postharvest preservation. It is specifically procured for integration into controlled-release sachets or coatings designed to extend the shelf life of high-value fungi and produce [2].

Hydrophobic Antimicrobial Surface Coatings

Leveraging its high lipophilicity (LogP ~3.0), this compound is highly suited for formulation into lipid-based or polymeric antimicrobial coatings. Unlike more hydrophilic analogs, it remains stably partitioned within the hydrophobic matrix, providing long-lasting surface protection against microbial colonization in industrial and agricultural settings[3].

Physical Description

Colourless to yellow liquid; Sharp green irritating aroma

XLogP3

3.3

Density

0.939-0.945

UNII

HLP916O2C9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

628-03-5

Wikipedia

Isoamyl isothiocyanate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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